(S)-3-Hydroxyisobutyric acid potassium salt is a chemical compound categorized as a hydroxy acid and its derivatives. It is characterized by the presence of a hydroxyl group (-OH) attached to the beta carbon of a carboxylic acid group, which enhances its solubility in water, making it useful in various applications. The potassium salt form is particularly noted for its increased bioavailability and stability in biological systems, which is crucial for its potential applications in medicine and research.
This compound can be synthesized from (S)-3-hydroxyisobutyric acid through a neutralization reaction with potassium hydroxide. The synthesis typically occurs in an aqueous medium, allowing the formation of the potassium salt alongside water. The industrial production may involve automated processes to ensure efficiency and high yield .
(S)-3-Hydroxyisobutyric acid potassium salt belongs to the class of organic compounds known as hydroxy acids. It is structurally related to other hydroxy acids, such as lactic acid and citric acid, which are significant in various biochemical pathways.
The synthesis of (S)-3-hydroxyisobutyric acid potassium salt generally involves the following steps:
In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction parameters and improved efficiency .
The molecular formula of (S)-3-hydroxyisobutyric acid potassium salt is , with a molecular weight of approximately 144.21 g/mol. The structure features a hydroxyl group attached to a carboxylic acid group, contributing to its reactivity and biological significance .
Property | Value |
---|---|
CAS Number | 1402163-95-4 |
Molecular Formula | C₄H₉KO₃ |
Molecular Weight | 144.21 g/mol |
(S)-3-Hydroxyisobutyric acid potassium salt can participate in several types of chemical reactions:
The mechanism of action for (S)-3-hydroxyisobutyric acid potassium salt involves its interaction with enzymes and metabolic pathways within biological systems. The hydroxyl group allows for hydrogen bonding, influencing the compound's reactivity and facilitating its role as a substrate for metabolic enzymes . This interaction highlights its potential significance in metabolic processes and as a biomarker for certain diseases.
Property | Value |
---|---|
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
(S)-3-Hydroxyisobutyric acid potassium salt has numerous applications across various scientific fields:
This compound's versatility underscores its importance in both research and practical applications across multiple domains.
Microbial fermentation leverages engineered bacterial strains for enantioselective synthesis of the S-enantiomer precursor. Escherichia coli PPA652ara is notably efficient in simultaneously consuming glucose, xylose, and arabinose—key lignocellulosic waste components—to produce R-3-hydroxybutyric acid (R-3HB) at titers of 0.18 g/L from pentoses under nitrogen-limited conditions [7]. For S-3-hydroxyisobutyric acid (S-3HIBA), Aquincola tertiaricarbonis L108 utilizes coenzyme B₁₂-dependent mutases to isomerize (S)-3-hydroxybutyryl-CoA to S-3HIBA-CoA, achieving high stereospecificity. Fed-batch fermentation with controlled carbon excess boosts specific productivity to 38 mg·g⁻¹·h⁻¹, while nitrogen depletion shifts metabolism toward product accumulation (yield: 1.38 g·g⁻¹ CDW) [7] [8].
Table 1: Microbial Fermentation Performance for S-3HIBA Precursors
Strain | Carbon Source | Product | Titer (g/L) | Productivity (mg·g⁻¹·h⁻¹) |
---|---|---|---|---|
E. coli PPA652ara | Xylose/Arabinose | R-3HB | 0.18 | 25 |
Halomonas sp. OITC | Glucose | R-3HB | 58.0 | 650 |
A. tertiaricarbonis | Gluconate | S-3HIBA | 0.7 | Not reported |
C. glutamicum has been engineered to overexpress acetoacetyl-CoA thiolase (phaA) and NADPH-dependent reductase (phaB), redirecting carbon flux from branched-chain amino acid biosynthesis toward S-3HIBA precursors. Knockout of ilvE (transaminase) and bdhA (butanol dehydrogenase) minimizes byproduct formation, while CoA-thioesterase overexpression enables efficient S-3HIBA release. This strain achieves yields of 0.33 g·g⁻¹ glucose in mineral medium, outperforming wild-type strains by 7-fold [10].
PHA depolymerases are critical for liberating S-3HIBA monomers from intracellular polyhydroxyalkanoate granules. Halomonas sp. KM-1 employs a two-stage process: aerobic PHB accumulation (16.4 g/L) followed by microaerobic depolymerization by phaZ-encoded enzymes, releasing 15.2 g/L R-3HB [4]. For S-3HIBA, Pseudomonas sp. JYQ depolymerizes poly(3-hydroxybutyrate-co-3-hydroxyvalerate) using extracellular hydrolases, yielding 3-hydroxyvalerate-derived S-3HIBA at >90% purity after potassium salt crystallization [3] [9].
Asymmetric hydrogenation of methyl acetoacetate using Ru-BINAP complexes achieves 94% ee for the S-3-hydroxybutyrate ester intermediate. Key parameters include H₂ pressure (10–20 bar), temperature (60–80°C), and chiral ligand choice (e.g., (R)-BINAP). Subsequent hydrolysis yields enantiopure S-3-hydroxybutyric acid, precursor to S-3HIBA [1] [2].
Table 2: Catalytic Asymmetric Hydrogenation Conditions
Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | ee (%) |
---|---|---|---|---|
Methyl acetoacetate | [RuCl₂((R)-BINAP)]₂ | 10 | 60 | 94.5 |
Ethyl 3-oxobutanoate | Ru-(S)-XylBINAP | 15 | 80 | 94.0 |
Dimeric ruthenium complexes (e.g., [RuCl₂(benzene)₂]) with chiral diphosphine ligands (e.g., (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-dibenzofuran) enable R-selective hydrogenation of β-keto esters [1]. For S-enantiomers, catalyst inversion using (S)-BINAP or Corynebacterium-derived ketoreductases achieves 98% ee. The ruthenium-catalyzed step is followed by chemical isomerization to S-3HIBA via alkaline hydrolysis [2] [9].
Racemic ethyl 3-hydroxybutyrate undergoes enzymatic resolution using Candida antarctica lipase B to isolate the S-ester (ee >99%). Saponification with KOH (1.5 eq, 30°C) generates crude S-3-hydroxybutyric acid, which is then reacted with K₂CO₃ in ethanol to crystallize the potassium salt at 85% yield [2] [7].
2-Hydroxyisobutyryl-CoA mutase (HCM) isomerizes (S)-3-hydroxybutyryl-CoA to S-3HIBA-CoA in Aquincola tertiaricarbonis but exhibits low activity toward the R-enantiomer. Kyrpidia tusciae DSM 2912 expresses a thermostable mutase (RCM) that efficiently converts (R)-3-hydroxybutyryl-CoA to S-3HIBA-CoA (catalytic efficiency: 3.4 μM⁻¹·min⁻¹ at 55°C). Active-site residue Val¹¹⁷ (vs. Asp¹¹⁷ in HCM) reverses stereopreference, enabling S-3HIBA-CoA synthesis from PHB-derived precursors [6].
Table 3: Coenzyme B₁₂-Dependent Mutase Properties
Enzyme | Source | Optimal Temperature (°C) | Preferred Substrate | Catalytic Efficiency (μM⁻¹·min⁻¹) |
---|---|---|---|---|
HCM | A. tertiaricarbonis L108 | 30 | (S)-3HB-CoA | 0.85 (for S-enantiomer) |
RCM | K. tusciae DSM 2912 | 55 | (R)-3HB-CoA | 3.40 (for R-enantiomer) |
E. coli tesB-encoded thioesterase II hydrolyzes S-3HIBA-CoA to free acid, which is subsequently neutralized to potassium salt. Coexpression of tesB with phaAB (PHB synthase) and hcm in E. coli increases S-3HIBA titer to 9.58 g/L. Alternatively, Bacillus cereus thioesterase Bch exhibits 15-fold higher activity toward S-3HIBA-CoA, minimizing substrate inhibition [5] [6] [9].
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